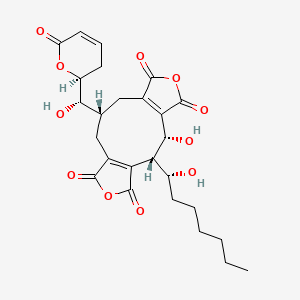

Rubratoxin B

Descripción general

Descripción

La rubratoxina B es una micotoxina producida por los hongos Penicillium rubrum y Penicillium purpurogenum. Es conocida por sus propiedades hepatotóxicas y ha sido estudiada por su potencial actividad anticancerígena. Se ha informado que la rubratoxina B provoca respuestas antioxidantes y de reparación del ADN en el cerebro de los ratones .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La rubratoxina B puede extraerse de cultivos de Penicillium rubrum cultivados en sustratos naturales, medios semisintéticos o caldo de sales minerales y glucosa. El proceso de extracción implica el uso de solventes como éter dietílico, acetato de etilo-benceno, etanol, acetonitrilo o éter dietílico con reflujo a 45 °C. Los extractos se analizan luego en busca de rubratoxinas mediante cromatografía en capa fina y se purifican aún más utilizando cromatografía en columna con ácido silícico o gel de sílice más Celite .

Métodos de producción industrial: En entornos industriales, la rubratoxina B se produce cultivando Penicillium rubrum en cultivos líquidos. Se puede obtener un rendimiento máximo de 874,7 miligramos de toxina por litro de medio en 21 días utilizando cultivos estacionarios de la solución de Raulin simplificada de Mosseray enriquecida con 2,5% de extracto de malta .

Análisis De Reacciones Químicas

Enzyme Inhibition via Covalent and Non-Covalent Interactions

Rubratoxin B directly inhibits key enzymes through structural interactions:

Protein Phosphatase 2A (PP2A) Inhibition

-

Mechanism : The α,β-unsaturated δ-lactone ring forms a covalent bond with Cys269 in PP2A’s catalytic subunit via Michael addition, while hydrogen bonds stabilize the interaction with Arg268 and surrounding residues .

-

Potency : Competitive inhibition with a K<sub>i</sub> of 3.1 μM, significantly weaker than rubratoxin A (K<sub>i</sub> = 28.7 nM) .

| Parameter | This compound | Rubratoxin A |

|---|---|---|

| IC<sub>50</sub> (PP2A) | 2.95 μM | 170 nM |

| K<sub>i</sub> | 3.1 μM | 28.7 nM |

Na<sup>+</sup>/K<sup>+</sup>-ATPase Inhibition

Chelation of Metal Ions

This compound inhibits zinc-dependent matrix metalloproteinases (MMP-2 and MMP-9) by sequestering Zn<sup>2+</sup> ions via its hydroxyl and carbonyl groups . This interference reduces metastatic activity in cancer cells.

Oxidative Stress Induction

While not directly oxidizing macromolecules, this compound indirectly promotes oxidative damage by:

-

Disrupting mitochondrial electron transport, leading to ROS generation .

-

Elevating superoxide dismutase (SOD) activity in brain regions (e.g., 24% increase in the cerebellum) .

Metabolic Stability and Excretion

Pharmacokinetic studies in rats reveal:

-

Excretion : 80% of a 0.05 mg/kg dose is excreted within 7 days (41.7% urine, 38.7% feces), primarily as unmetabolized parent compound .

-

Half-Lives :

DNA and RNA Interactions

This compound binds to nucleic acids, causing:

-

UV absorption spectral shifts in DNA/RNA, indicating intercalation or groove binding .

-

Internucleosomal DNA fragmentation and apoptosis in hepatocytes .

Structural Reactivity

Key functional groups drive its reactivity:

-

α,β-Unsaturated δ-Lactone : Electrophilic site for covalent adducts (e.g., with PP2A) .

-

Hydroxyl and Carbonyl Groups : Participate in hydrogen bonding and metal chelation .

Comparative Reactivity with Rubratoxin A

The C26 carbonyl group in this compound reduces inhibitory potency compared to Rubratoxin A (C26 hydroxyl). Molecular modeling shows the hydroxyl in Rubratoxin A enhances hydrogen bonding with PP2A’s Arg214 .

Aplicaciones Científicas De Investigación

Toxicological Effects

Rubratoxin B is associated with several toxicological effects, which have been documented in various studies:

- Hepatotoxicity : Administration of this compound has been shown to cause liver damage in animal models, evidenced by increased serum transaminase levels and histopathological alterations such as hepatic congestion and necrosis .

- Nephrotoxicity : Similar to its hepatic effects, this compound also exhibits nephrotoxic properties, leading to renal tubular degeneration in experimental settings .

- Neurotoxicity : While some studies suggest potential neuroprotective effects under certain conditions, this compound has also been implicated in inducing oxidative damage to neuronal cells, raising concerns about its neurotoxic potential .

Therapeutic Potential

Despite its toxic profile, this compound's ability to inhibit PP2A presents avenues for therapeutic exploration:

- Antitumor Activity : The inhibition of PP2A by this compound may offer a novel strategy for cancer treatment. Studies have shown that it can suppress tumor metastasis and reduce primary tumor volume in mouse models when compared to other known inhibitors .

- Matrix Metalloproteinase Inhibition : this compound has demonstrated inhibitory effects on matrix metalloproteinases (MMP)-2 and -9, which are involved in tumor invasion and metastasis. This suggests that it may play a role in controlling cancer progression through modulation of the extracellular matrix .

Case Studies

Several case studies highlight the applications and effects of this compound:

- Mycotoxicosis in Mice : A study involving Swiss ICR mice revealed that administration of this compound resulted in significant hepatic injury and alterations in serum enzyme levels. The findings underscored the compound's toxicological impact and provided insights into its safety profile .

- Neuroprotective Mechanisms : Research investigating the antioxidative responses induced by this compound showed that it could enhance DNA repair mechanisms while simultaneously affecting oxidative stress parameters across different brain regions .

Mecanismo De Acción

La rubratoxina B ejerce sus efectos inhibiendo la proteína fosfatasa 2A (PP2A), una enzima crítica involucrada en diversos procesos celulares. Esta inhibición conduce a interrupciones en las vías de señalización celular, lo que resulta en estrés oxidativo y daño al ADN. La capacidad del compuesto para provocar respuestas antioxidantes y de reparación del ADN destaca aún más su complejo mecanismo de acción .

Comparación Con Compuestos Similares

La rubratoxina A tiene una actividad inhibitoria mucho mayor contra la proteína fosfatasa 2A en comparación con la rubratoxina B, lo que la convierte en una sonda química más potente para la investigación de la PP2A . Otras micotoxinas similares incluyen el ácido ciclopiazónico, la esterigmatocistina y la patulina, que comparten mecanismos de acción similares que involucran estrés oxidativo y daño al ADN .

La rubratoxina B destaca por su combinación única de hepatotoxicidad, potencial anticancerígeno y capacidad para provocar respuestas antioxidantes y de reparación del ADN, lo que la convierte en un compuesto valioso para diversas aplicaciones de investigación científica.

Actividad Biológica

Rubratoxin B (RB) is a mycotoxin produced by certain species of fungi, particularly Penicillium and Aspergillus. It has garnered attention due to its significant biological activities, including neurotoxic effects, inhibition of cellular processes, and impacts on DNA integrity. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and implications for health.

1. Oxidative Stress and DNA Damage

This compound has been shown to induce oxidative stress in various tissues. A study demonstrated that RB administration in mice led to increased superoxide dismutase (SOD) activity and enhanced activity of Oxyguanosine glycosylase (OGG1), an enzyme involved in DNA repair. These changes were associated with decreased levels of oxidative DNA damage across several brain regions, suggesting a protective response against RB-induced oxidative stress .

Table 1: Effects of this compound on Oxidative Stress Markers in Mouse Brain

| Brain Region | SOD Activity (U/mg protein) | OGG1 Activity (pmol/min/mg protein) | 8-oxodG Levels (ng/mg protein) |

|---|---|---|---|

| Cerebellum | Increased | Increased | Decreased |

| Cortex | Increased | Increased | Decreased |

| Hippocampus | No significant change | No significant change | No significant change |

| Midbrain | Increased | No significant change | Decreased |

| Pons/Medulla | Increased | Increased | Decreased |

2. Inhibition of Cellular Processes

RB has been identified as an inhibitor of protein phosphatase 2A (PP2A), which plays a critical role in regulating various cellular functions including cell growth and apoptosis. The inhibition of PP2A by RB is believed to contribute to its toxicological effects, including apoptosis induction in certain cell lines .

3. Neurotoxicity

Research indicates that RB can disrupt mitochondrial function by interfering with the electron transport chain, leading to impaired ATP production and increased reactive oxygen species (ROS) generation. This disruption is particularly concerning in neuronal tissues, where energy demands are high .

Biological Activity in Fungi

This compound exhibits significant antifungal properties. It has been shown to completely inhibit sporulation in various fungal species at concentrations as low as 100 μg/disc. Lower concentrations also reduced sporulation rates, indicating its potential utility as a biocontrol agent against fungal pathogens .

Table 2: Inhibition of Sporulation by this compound

| Fungal Species | Concentration (μg/disc) | Sporulation Inhibition (%) |

|---|---|---|

| Aspergillus flavus | 100 | 100 |

| Aspergillus niger | 100 | 100 |

| Penicillium expansum | 100 | 100 |

| Neurospora crassa | 100 | 100 |

| Cladosporium herbarum | 100 | 100 |

Neurotoxic Effects

A study involving mice showed that RB administration resulted in behavioral changes consistent with neurotoxicity, including decreased locomotion and altered thermal responses. These findings align with the observed biochemical alterations in brain tissues .

Apoptosis Induction

In HL-60 cells, RB treatment led to DNA fragmentation indicative of apoptosis. The study highlighted that RB could induce apoptotic pathways independently of p53 status, suggesting a broad mechanism of action that may apply to various cell types .

Propiedades

IUPAC Name |

(2R,3S,10S)-2-hydroxy-3-[(1R)-1-hydroxyheptyl]-10-[(S)-hydroxy-[(2S)-6-oxo-2,3-dihydropyran-2-yl]methyl]-6,14-dioxatricyclo[10.3.0.04,8]pentadeca-1(12),4(8)-diene-5,7,13,15-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O11/c1-2-3-4-5-7-15(27)20-18-13(23(31)36-25(18)33)10-12(21(29)16-8-6-9-17(28)35-16)11-14-19(22(20)30)26(34)37-24(14)32/h6,9,12,15-16,20-22,27,29-30H,2-5,7-8,10-11H2,1H3/t12-,15+,16-,20+,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTBTDVZNGBSNG-RETZLTROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C1C(C2=C(CC(CC3=C1C(=O)OC3=O)C(C4CC=CC(=O)O4)O)C(=O)OC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H]([C@H]1[C@H](C2=C(C[C@H](CC3=C1C(=O)OC3=O)[C@@H]([C@@H]4CC=CC(=O)O4)O)C(=O)OC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601019060 | |

| Record name | Rubratoxin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] White powder; [MSDSonline] | |

| Record name | Rubratoxin B | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6980 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

PARTIALLY SOL IN WATER, FAIRLY SOL IN ALC & ESTERS & VERY SOL IN ACETONE /RUBRATOXINS/, INSOL IN OILS OR CHLOROFORM /RUBRATOXINS/ | |

| Record name | RUBRATOXIN B | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALIZES FROM DIETHYL ETHER AS ROSETTES OF NEEDLES; FROM BENZENE & ETHYL ACETATE AS LONG LATHES; HEXAGONAL PLATES FROM AMYL ACETATE, Crystalline | |

CAS No. |

21794-01-4 | |

| Record name | Rubratoxin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21794-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rubratoxin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021794014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RUBRATOXIN B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rubratoxin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4R*,5S*(R*),10S*[S*(S*)]]-(+)-10-[(3,6-dihydro-6-oxo-2H-pyran-2-yl)hydroxymethyl]-5,9,10,11-tetrahydro-4-hydroxy-5-(1-hydroxyheptyl)-1H-cyclonona[1,2-c:5,6-c']difuran-1,3,6,8(4H)-tetrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUBRATOXIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J38U4758MY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RUBRATOXIN B | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

168-170 °C (dec.) | |

| Record name | RUBRATOXIN B | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.